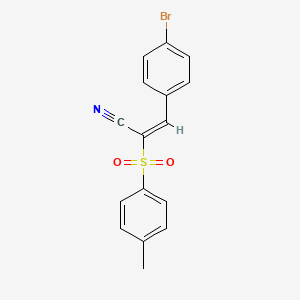
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound with a unique structure. It is a member of the family of compounds known as sulfonylprop-2-enenitriles, which are used in various scientific research applications.
科学研究应用
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile has a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as sulfonamides, amides, and thiophenes, as well as in the synthesis of polymers materials. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. Additionally, it has been used in the synthesis of organic dyes, as well as in the synthesis of fluorescent probes.
作用机制
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound that is capable of undergoing a variety of chemical reactions. It has been shown to undergo nucleophilic substitution reactions, as well as nucleophilic addition reactions. Additionally, it has been shown to undergo oxidation reactions, as well as reduction reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the cytochrome P450 enzyme system, as well as an inhibitory effect on the activity of various enzymes involved in metabolism. Additionally, it has been found to have an inhibitory effect on the activity of various transport proteins, as well as an inhibitory effect on the activity of various receptors.
实验室实验的优点和局限性
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile has a variety of advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable under a variety of conditions, making it ideal for a variety of experiments. On the other hand, it is relatively expensive to purchase, making it a less than ideal choice for experiments with a limited budget. Additionally, it has a relatively low solubility in water, making it difficult to use in aqueous solutions.
未来方向
There are a variety of potential future directions for 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile. One potential direction is the development of more efficient synthesis methods. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of pharmaceuticals and other organic compounds. Furthermore, research could be conducted to explore the potential applications of this compound in the synthesis of polymers materials. Finally, research could be conducted to explore the potential applications of this compound in the synthesis of fluorescent probes.
合成方法
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can be synthesized in a three-step process. The first step involves the reaction of 4-bromophenylsulfonyl chloride with 4-methylphenylsulfonyl chloride, resulting in the formation of 3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. The second step involves the reaction of the product with sodium hydroxide, resulting in the formation of the desired compound. The third step involves the reaction of the compound with hydrochloric acid, resulting in the formation of this compound.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-12-2-8-15(9-3-12)21(19,20)16(11-18)10-13-4-6-14(17)7-5-13/h2-10H,1H3/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQUROEMDVABD-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)
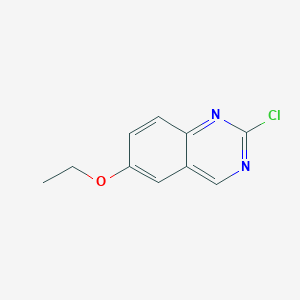
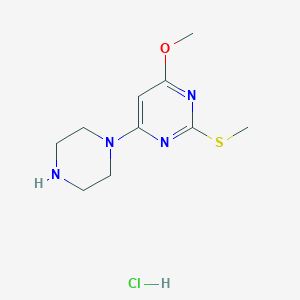
![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)
![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
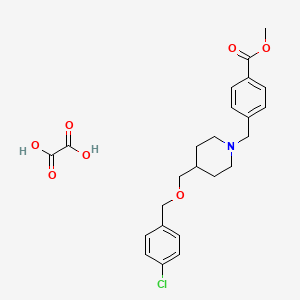
![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
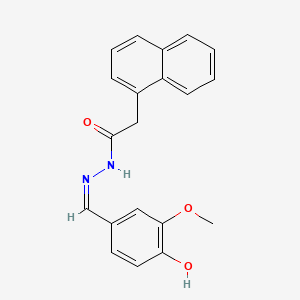


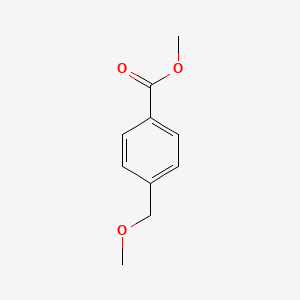
![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
